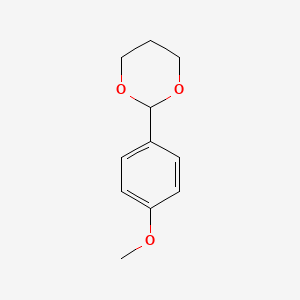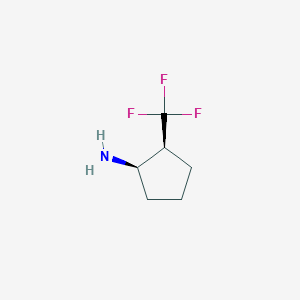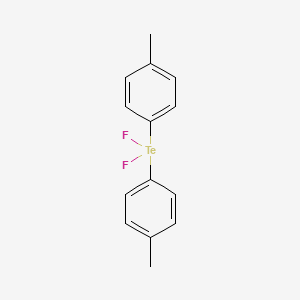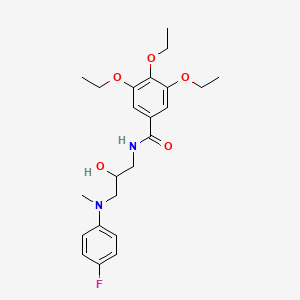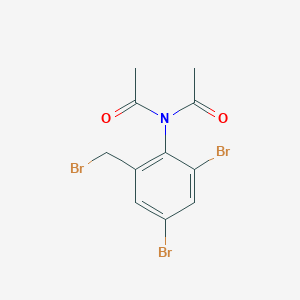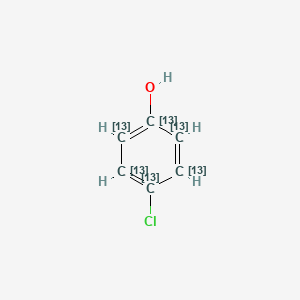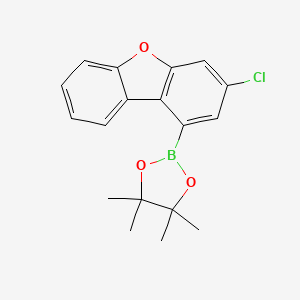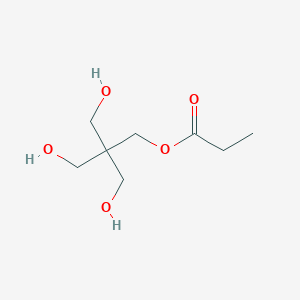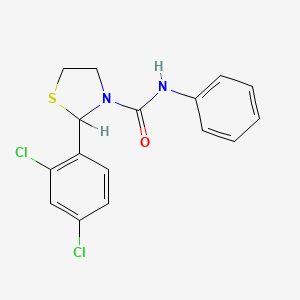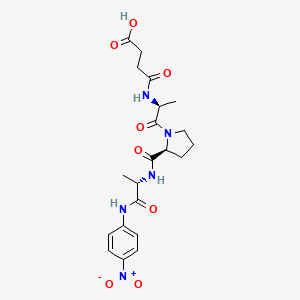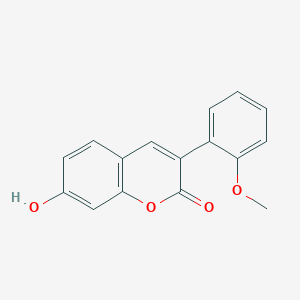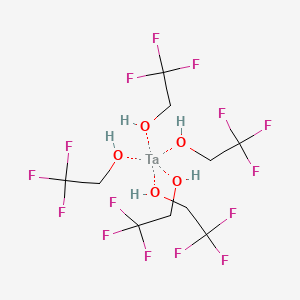![molecular formula C16H17FO2 B13415579 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL CAS No. 415697-55-1](/img/structure/B13415579.png)
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is an organic compound with a complex structure that includes a fluorinated benzyl ether group attached to a phenyl ring, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzyl alcohol, which is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like acetone . The resulting intermediate is further subjected to reduction reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanal, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL involves its interaction with specific molecular targets. The fluorinated benzyl ether group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is unique due to its specific structural features, such as the combination of a fluorinated benzyl ether group and a propanol chain
Propriétés
Numéro CAS |
415697-55-1 |
|---|---|
Formule moléculaire |
C16H17FO2 |
Poids moléculaire |
260.30 g/mol |
Nom IUPAC |
3-[4-[(4-fluorophenyl)methoxy]phenyl]propan-1-ol |
InChI |
InChI=1S/C16H17FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-10,18H,1-2,11-12H2 |
Clé InChI |
OCIHYKYBMPCPCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCO)OCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
